molecular formula C15H12ClN5 B1593961 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- CAS No. 1973-09-7

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-

Cat. No.: B1593961
CAS No.: 1973-09-7
M. Wt: 297.74 g/mol
InChI Key: AHBSUJXKRKWNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- is a useful research compound. Its molecular formula is C15H12ClN5 and its molecular weight is 297.74 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl- plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as dihydrofolate reductase, which is essential for DNA synthesis and cell division . The interaction between 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl- and dihydrofolate reductase involves binding to the active site of the enzyme, thereby preventing the conversion of dihydrofolate to tetrahydrofolate . This inhibition disrupts the folate cycle, leading to impaired DNA synthesis and cell proliferation.

Cellular Effects

The effects of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl- on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of dihydrofolate reductase by 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl- leads to a decrease in the availability of tetrahydrofolate, which is necessary for the synthesis of purines and thymidylate . Consequently, this results in reduced DNA synthesis and cell division, particularly affecting rapidly dividing cells such as cancer cells .

Molecular Mechanism

At the molecular level, 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl- exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of dihydrofolate reductase by binding to its active site . This binding prevents the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate, leading to a disruption in the folate cycle . Additionally, 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl- may also interact with other enzymes and proteins involved in cellular metabolism and gene expression, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl- have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl- remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory effects on dihydrofolate reductase . Long-term exposure to this compound has been associated with sustained inhibition of DNA synthesis and cell proliferation, particularly in rapidly dividing cells.

Properties

IUPAC Name

6-chloro-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5/c16-13-19-14(17-11-7-3-1-4-8-11)21-15(20-13)18-12-9-5-2-6-10-12/h1-10H,(H2,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBSUJXKRKWNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062091
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1973-09-7
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001973097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1973-09-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76482
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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